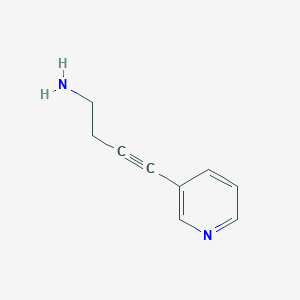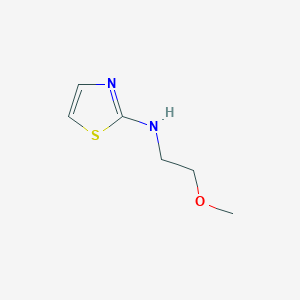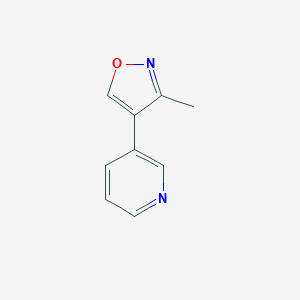
3-amino-4-(methylcarbamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(methylcarbamoyl)benzoic acid (also known as MABA) is a chemical compound that is widely used in scientific research. MABA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
MABA works by binding to the active site of enzymes and inhibiting their activity. It does this by mimicking the structure of the natural substrate of the enzyme, which allows it to bind to the enzyme with high affinity. Once bound, MABA blocks the catalytic activity of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
MABA has a range of biochemical and physiological effects. It has been found to inhibit the activity of carboxypeptidase Y and carboxypeptidase A, which are enzymes involved in the breakdown of proteins. MABA has also been found to inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. In addition, MABA has been found to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
Advantages And Limitations For Lab Experiments
MABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other enzyme inhibitors. However, there are also limitations to the use of MABA in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which can make it less effective in certain applications. In addition, MABA has been found to have some non-specific effects on enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research involving MABA. One area of interest is the development of more potent MABA analogs that can be used in a wider range of applications. Another area of interest is the use of MABA in the development of new therapies for conditions such as diabetes and hypertension. Finally, there is also interest in using MABA as a tool for studying the structure and function of enzymes, which could lead to new insights into the mechanisms of biological processes.
Scientific Research Applications
MABA has a wide range of scientific research applications. It has been used as a substrate for enzymes such as carboxypeptidase Y and carboxypeptidase A. MABA has also been used in studies of the renin-angiotensin system, which plays a critical role in regulating blood pressure. In addition, MABA has been used to study the activity of dipeptidyl peptidase IV, an enzyme that is involved in the regulation of glucose metabolism.
properties
CAS RN |
167903-04-0 |
|---|---|
Product Name |
3-amino-4-(methylcarbamoyl)benzoic Acid |
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-amino-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AYDBUUJTDCFLDL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
synonyms |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

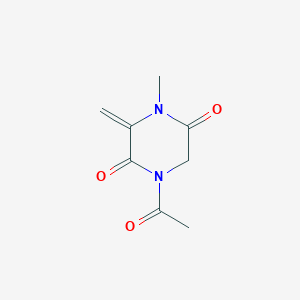
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
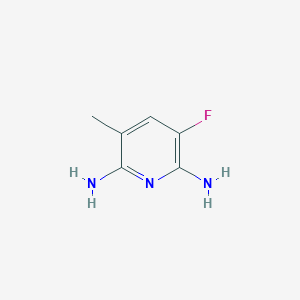
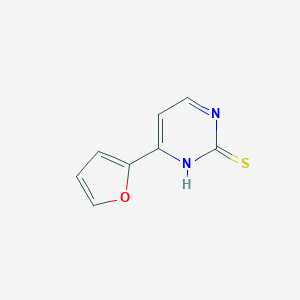
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
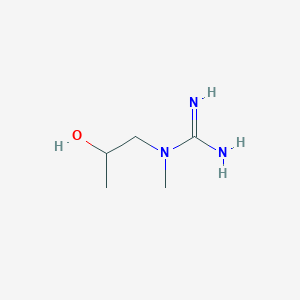

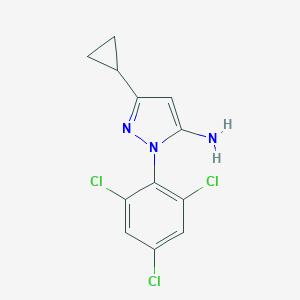
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
